
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid is an organic compound with the molecular formula C13H24NO3 and a molecular weight of 242.335 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with ethyl groups and a carboxylic acid functional group. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid can be achieved through several methods. One common synthetic route involves the reaction of 2,2,5,5-tetraethylpyrrolidine with an oxidizing agent to introduce the oxidaneyl group. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon . Industrial production methods may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to remove the oxidaneyl group, yielding simpler pyrrolidine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrrolidine derivatives and oxidized compounds.
Scientific Research Applications
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The oxidaneyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions with receptor sites, modulating their function .
Comparison with Similar Compounds
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid can be compared with similar compounds such as:
2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid: This compound has methyl groups instead of ethyl groups, resulting in different reactivity and stability.
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-sulfonic Acid: The sulfonic acid group provides different chemical properties and applications compared to the carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2,2,5,5-tetraethyl-1-hydroxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H25NO3/c1-5-12(6-2)9-10(11(15)16)13(7-3,8-4)14(12)17/h10,17H,5-9H2,1-4H3,(H,15,16) |
InChI Key |
IHOPCMOXPWISIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(N1O)(CC)CC)C(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


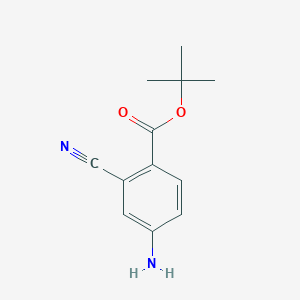
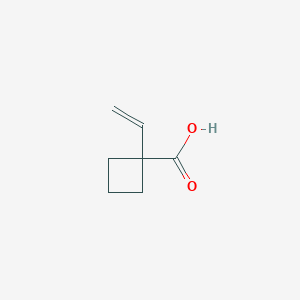
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
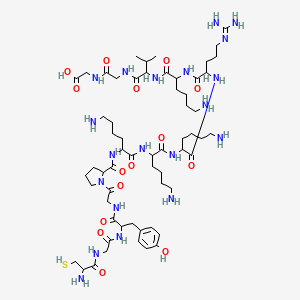
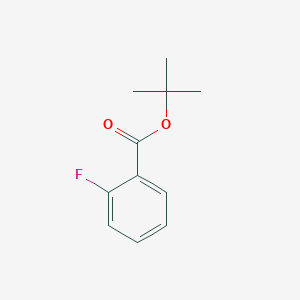
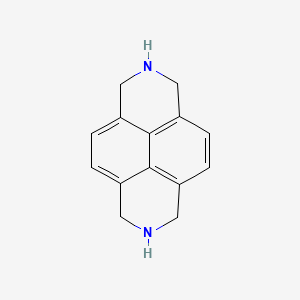
![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
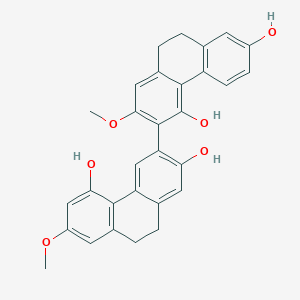
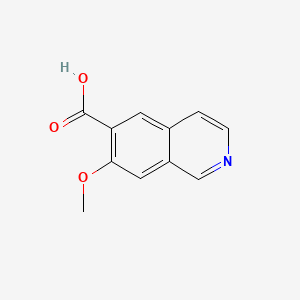
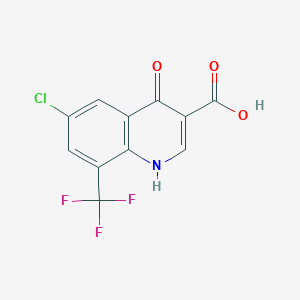
![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
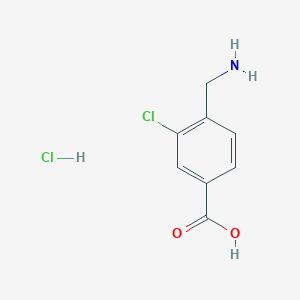
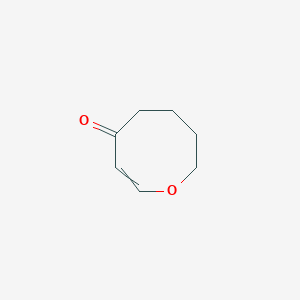
![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
